In Vivo Efficacy Against C. albicans Despite High Conventional MIC: A Unique D21-6076 Profile
D21-6076 demonstrates a paradoxical efficacy profile against C. albicans that distinguishes it from all other β-1,6-glucan inhibitors evaluated. In standard NCCLS microdilution assays (MOPS-buffered RPMI), D21-6076 shows MIC values >32 µg/mL against both C. albicans ATCC 24433 and ATCC 90028, indicating weak conventional growth inhibition . Yet in a murine systemic candidiasis model (C. albicans ATCC 90028, subacute lethal protocol), oral administration of D21-6076 at 10 mg/kg TID on the day of infection provided 50% survival protection at day 30, compared to 0% survival in vehicle-treated controls by day 21 . In contrast, the parent compound D75-4590 showed MICs of 8–16 µg/mL against the same C. albicans strains but failed to demonstrate any in vivo efficacy in animal models due to insufficient potency and physicochemical limitations . The sibling compound D11-2040, despite superior in vitro potency against C. glabrata (MIC 0.016 µg/mL), was not advanced to in vivo evaluation due to less suitable physicochemical properties than D21-6076 .
| Evidence Dimension | In vivo survival protection in C. albicans murine systemic infection model |
|---|---|
| Target Compound Data | 50% survival at day 30 (D21-6076, 10 mg/kg oral TID, day of infection only) |
| Comparator Or Baseline | 0% survival by day 21 (vehicle control); no in vivo efficacy reported (D75-4590); not tested in vivo (D11-2040 due to inferior physicochemical properties) |
| Quantified Difference | 50% absolute survival benefit at day 30 vs 0% control; >21-day survival prolongation |
| Conditions | C. albicans ATCC 90028 subacute lethal systemic infection model in mice; oral dosing at 10 mg/kg TID administered only on the day of infection; observation period 30 days |
Why This Matters
This paradox—poor conventional MIC yet meaningful in vivo protection via invasion inhibition—represents a therapeutically relevant differentiation that standard MIC-based screening would miss, making D21-6076 uniquely valuable for studying virulence-targeted antifungal mechanisms.
- [1] Kitamura A, Higuchi S, Hata M, Kawakami K, Yoshida K, Namba K, Nakajima R. Effect of β-1,6-glucan inhibitors on the invasion process of Candida albicans: potential mechanism of their in vivo efficacy. Antimicrob Agents Chemother. 2009;53(9):3963-3971. doi:10.1128/AAC.00435-09 View Source
- [2] Kitamura A, Someya K, Hata M, Nakajima R, Takemura M. Discovery of a small-molecule inhibitor of β-1,6-glucan synthesis. Antimicrob Agents Chemother. 2009;53(2):670-677. doi:10.1128/AAC.00844-08 View Source
